8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes
Preparation Methods
The synthesis of 8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It has been investigated for its antimicrobial and anti-inflammatory properties
Mechanism of Action
The mechanism by which 8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other furochromenes and benzylated biphenyl derivatives. Compared to these, 8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Some similar compounds include:
- 8-benzyl-2,3,4,9-tetramethylfuro[2,3-f]chromen-7-one
- 8-benzyl-3-(4-bromophenyl)-4,9-dimethylfuro[2,3-f]chromen-7-one .
Properties
Molecular Formula |
C32H24O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
8-benzyl-4,9-dimethyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C32H24O3/c1-20-17-28-30(21(2)26(32(33)35-28)18-22-9-5-3-6-10-22)31-29(20)27(19-34-31)25-15-13-24(14-16-25)23-11-7-4-8-12-23/h3-17,19H,18H2,1-2H3 |
InChI Key |
NAWUYCZIOISGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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